molecular formula C21H28O2 B108162 16-Dehydroprogesterone CAS No. 1096-38-4

16-Dehydroprogesterone

Cat. No. B108162
CAS RN: 1096-38-4
M. Wt: 312.4 g/mol
InChI Key: VRRHHTISESGZFN-RKFFNLMFSA-N
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Description

16-Dehydroprogesterone is a steroid that has been the subject of various studies due to its biological significance and potential applications. It is a precursor to other steroid compounds and has been investigated for its interactions with enzymes and microbial transformations.

Synthesis Analysis

The synthesis of derivatives of 16-dehydroprogesterone has been explored in several studies. For instance, the synthesis of 16α-bromoacetoxyprogesterone was described as a means to study the affinity labeling of steroid binding sites, particularly the 20β-hydroxysteroid dehydrogenase enzyme . Additionally, continuous permanganate oxidation has been used to convert 16-dehydroprogesterone and related steroids to their 16α,17α-dihydroxy derivatives .

Molecular Structure Analysis

The molecular structure of 16-dehydroprogesterone has been studied through various chemical reactions and transformations. For example, cetyltrimethylammonium permanganate-initiated oxidative rearrangements of 16-dehydroprogesterone have led to the formation of novel steroids with an opened D-ring, and the X-ray crystal structure of one such D-homosteroid has been provided .

Chemical Reactions Analysis

16-Dehydroprogesterone undergoes various chemical reactions, including reduction and hydroxylation. The reductase activity of Eubacterium sp. strain 144 has been shown to reduce 16-dehydroprogesterone to 17-isoprogesterone . Microbiological hydroxylation by Absidia orchidis resulted in the formation of hydroxylated derivatives of 16-dehydroprogesterone . Additionally, the fecal flora of humans and rats can dehydroxylate 16α-hydroxyprogesterone, a precursor of 16-dehydroprogesterone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16-dehydroprogesterone and its derivatives have been inferred from their interactions with enzymes and microbial systems. For instance, the affinity of various progesterone derivatives for the 20β-hydroxysteroid dehydrogenase enzyme was determined by their apparent Km values, providing insight into their chemical behavior . The enzyme activity of 16-dehydroprogesterone reductase was found to be pH-dependent and inhibited by sulfhydryl reagents . The transformation of 16-dehydroprogesterone by Mucor piriformis has also shed light on the enzyme's ability to hydroxylate at various positions on the steroid molecule .

Scientific Research Applications

Microbiological Transformation

16-Dehydroprogesterone undergoes microbiological transformations. Mucor piriformis, a type of fungus, has been studied for its ability to transform 16-dehydroprogesterone into various hydroxylated derivatives, such as 14α-hydroxypregna-4, 16-diene-3, 20-dione and 7α, 14α-dihydroxypregna-4, 16-diene-3, 20-dione. These transformations are initiated by hydroxylation at specific positions on the steroid molecule, indicating the potential for producing specific steroid derivatives through microbial biotransformation (Madyastha & Joseph, 1994). Similarly, Absidia orchidis, another fungus, is known to hydroxylate 16-dehydroprogesterone, leading to compounds like 15β-hydroxy 16-dehydroprogesterone (Zhou, 1980).

Chemical Oxidation

16-Dehydroprogesterone can be chemically oxidized to produce various derivatives. For instance, oxidation with potassium permanganate in a continuous-flow process yields 16α,17α-dihydroxy derivatives, showcasing a method for large-scale synthesis of specific steroid derivatives (Hydorn, Korzun, & Moetz, 1964).

Androgenic Activity

This steroid exhibits androgenic activity, demonstrated in studies using chick combs, with findings suggesting its potential use in understanding steroid hormone actions (Dorfman, 1950).

Enzymatic Studies

Studies on enzymes involved in steroid metabolism have focused on 16-dehydroprogesterone. For example, Eubacterium sp. strain 144 shows 16-dehydroprogesterone reductase activity, providing insights into microbial steroid metabolism (Watkins & Glass, 1991). Another study highlighted the stimulation of this enzyme by hemin and hydrogen or pyruvate, shedding light on factors influencing steroid reduction in bacteria (Glass & Burley, 1985).

Antiproliferative Activity

16-Dehydroprogesterone derivatives have been evaluated for their antiproliferative activity against cancer cell lines, indicating potential therapeutic applications in cancer treatment. This includes studies on benzylidenes of the 16-dehydroprogesterone series showing significant effects on breast cancer cell lines (Scherbakov et al., 2018).

Bacterial Interactions

Bacteria from rat fecal flora demonstrate the ability to dehydrate 16-dehydroprogesterone, indicating a role in the biotransformation of steroids within the gastrointestinal tract (Winter et al., 1982).

Synthesis and Structural Studies

Research into the synthesis of novel steroids from 16-dehydroprogesterone includes studies on oxidative rearrangements initiated by cetyltrimethylammonium permanganate, leading to the formation of unique steroid structures (Kym et al., 1994).

Safety And Hazards

16-Dehydroprogesterone is toxic and can cause harm if swallowed, inhaled, or comes into contact with skin and eyes . It is also suspected of causing cancer and may damage fertility or the unborn child .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHTISESGZFN-RKFFNLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862535
Record name Pregna-4,16-diene-3,20-dione
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16-Dehydroprogesterone

CAS RN

1096-38-4
Record name Pregna-4,16-diene-3,20-dione
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Record name 16-Dehydroprogesterone
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Record name 16-Dehydroprogesterone
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Record name 16-Dehydroprogesterone
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Record name Pregna-4,16-diene-3,20-dione
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Record name 16-DEHYDROPROGESTERONE
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Record name 16-Dehydroprogesterone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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16-Dehydroprogesterone

Citations

For This Compound
353
Citations
KM Madyastha, T Joseph - Applied microbiology and biotechnology, 1994 - Springer
… Mucor piriformis isolated in our laboratory (Madyastha and Srivatsan 1987) was used in the present investigation to study the transformation of 16-dehydroprogesterone (I) and 17c~-…
Number of citations: 12 link.springer.com
AM Scherbakov, IV Zavarzin, SK Vorontsova, A Hajra… - Steroids, 2018 - Elsevier
… The goal of this study was to synthesize benzylidenes of the 16-dehydroprogesterone series and evaluate their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer …
Number of citations: 17 www.sciencedirect.com
WE Watkins, TL Glass - The Journal of Steroid Biochemistry and Molecular …, 1991 - Elsevier
… Although an apparent Km of 16DHPR for 16-dehydroprogesterone could not be determined, we estimate it's value is less than 0.15 mM. 16~-Dehydroxylase has apparent Km s of 0.52 …
Number of citations: 12 www.sciencedirect.com
TL Glass, CZ Burley - Journal of steroid biochemistry, 1984 - Elsevier
… the solubility state of 16-dehydroprogesterone and was less … Cultures containing a mixture of 16-dehydroprogesterone … h after the addition of 16-dehydroprogesterone to early log-phase …
Number of citations: 9 www.sciencedirect.com
TL Glass, CZ Burley - Applied and environmental microbiology, 1985 - Am Soc Microbiol
… to examine the 16-dehydroprogesterone reductase … of 16-dehydroprogesterone reductasein strain 144 is obtained when the cells are grown in the presence of 16-dehydroprogesterone …
Number of citations: 9 journals.asm.org
JW Reynolds, N Wiqvist, E Diczfalusy - Biochimica et Biophysica Acta (BBA …, 1969 - Elsevier
by the midgestation human pla-rbn-Hydroxypregnenolone is a prominent steroid both in neonatal urine’92 and in umbilical venous blood3. It has been isolated from midterm fetuses …
Number of citations: 4 www.sciencedirect.com
J Winter, S O'Rourke, VD Bokkenheuser… - Journal of Steroid …, 1982 - Elsevier
… 16-dehydroprogesterone. This step required the side chain at C-17. In bacterial cultures the 16-dehydroprogesterone … The same extracts did not convert 16-dehydroprogesterone to iso-…
Number of citations: 31 www.sciencedirect.com
HI Calvin, S Lieberman - Biochemistry, 1962 - ACS Publications
… To insure the absence of contaminants such as 16-dehydroprogesterone in fraction A2, its … of unlabeled 16-dehydroprogesterone (II) suggests that the transformation of I to III proceeds …
Number of citations: 46 pubs.acs.org
C Djerassi, G Rosenkranz, J Iriarte… - Journal of the …, 1951 - ACS Publications
… Progesterone (II) or 16-dehydroprogesterone (XV) on tri-or di-bromination, respectively, followed by collidine dehydrobromination lead to the same 1, 4, 6, 16-pregnatetraene-3, 20-…
Number of citations: 48 pubs.acs.org
PR Kym, SR Wilson, WH Gritton… - Tetrahedron letters, 1994 - Elsevier
Cetyltrimethylammonium permanganate initiates oxidative opening of the D-ring of 16-dehydroprogesterone in CH 2 Cl 2 . The novel steroids 3 and 4 have been isolated and …
Number of citations: 7 www.sciencedirect.com

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